3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 2,5-dioxopyrrolidin-1-yl group attached to the benzamide core and a 4-methoxy-6-nitro-1,3-benzothiazol-2-yl substituent on the amide nitrogen. The 1,3-benzothiazole moiety is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The nitro and methoxy groups on the benzothiazole ring may influence electronic properties and binding interactions, while the dioxopyrrolidin moiety could contribute to conformational rigidity or serve as a hydrogen-bond acceptor .
Structurally, this compound shares similarities with other benzamide-based molecules investigated for therapeutic or biochemical applications, particularly in targeting protein-protein interactions or modulating cellular pathways .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6S/c1-29-13-8-12(23(27)28)9-14-17(13)20-19(30-14)21-18(26)10-3-2-4-11(7-10)22-15(24)5-6-16(22)25/h2-4,7-9H,5-6H2,1H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCZJENCCLOBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features :
- Structure : Benzamide core with 2,5-dimethylpyrrole and 2,5-dioxopyrrolidin substituents.
- Activity: Enhances monoclonal antibody (mAb) production in CHO cells by suppressing cell growth and increasing glucose uptake. The 2,5-dimethylpyrrole group is critical for activity, while the dioxopyrrolidin group may stabilize interactions with cellular targets .
Comparison :
- The target compound replaces MPPB’s 2,5-dimethylpyrrole with a nitro-methoxy-benzothiazole group. This substitution likely alters electronic properties and target selectivity. However, the absence of a pyrrole moiety could reduce mAb production enhancement observed in MPPB .
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (G786-0298)
Key Features :
Comparison :
- Both compounds share the 3-(2,5-dioxopyrrolidin-1-yl)benzamide backbone. However, G786-0298 lacks the nitro and methoxy groups on the benzothiazole ring.
1-(2-Chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide (Compound 13)
Key Features :
Comparison :
- The chloro substituent in Compound 13 suggests halogen-bonding capabilities, whereas the nitro group in the target compound could engage in charge-transfer interactions .
Structural and Functional Data Table
Key Research Findings and Implications
- Substituent Effects: The nitro group in the target compound may enhance electrophilicity, making it a candidate for covalent binding with cysteine residues in enzymes. This contrasts with MPPB’s non-covalent interactions via dimethylpyrrole .
- Benzothiazole vs.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole ring. A common approach includes:
Coupling Reactions : Reacting a substituted benzothiazol-2-amine with activated benzoyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the benzamide backbone .
Introduction of the Dioxopyrrolidinyl Group : Utilizing nucleophilic substitution or amidation reactions to attach the 2,5-dioxopyrrolidin-1-yl moiety to the benzamide core. Ethanol or DMF is often used as a solvent under reflux conditions .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Final product purity is confirmed using HPLC (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the benzamide, benzothiazole, and dioxopyrrolidinyl groups. Aromatic protons in the benzothiazole ring appear as distinct doublets (δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 483.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and nitro groups) .
Q. What preliminary biological targets are associated with this compound?
- Methodology : Initial screening focuses on enzyme inhibition assays:
- DNA Gyrase/Topoisomerase IV : The nitrobenzothiazole moiety may intercalate DNA or inhibit bacterial topoisomerases, similar to nitazoxanide derivatives. Use agar dilution methods with E. coli or S. aureus to assess antimicrobial activity .
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM indicate potential for anticancer applications .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the dioxopyrrolidinyl group?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrrolidine precursor compared to ethanol, improving coupling efficiency .
- Catalysis : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to activate carboxylic acid intermediates, reducing side reactions .
- Temperature Control : Maintain 60–80°C during amidation to balance reaction rate and decomposition. Yields increase from 65% to 85% under optimized conditions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Reproducibility : Replicate assays with standardized protocols (e.g., fixed inoculum size in antimicrobial tests) to minimize variability .
- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., replacing nitro with methoxy groups). If activity drops, confirm the nitro group’s role in electron-deficient binding pockets .
- Computational Docking : Use AutoDock Vina to model interactions with DNA gyrase. Discrepancies between in silico predictions and experimental data may suggest off-target effects .
Q. What experimental design principles apply to in vivo pharmacokinetic studies of this compound?
- Methodology :
- Animal Models : Use Sprague-Dawley rats (n=6/group) for bioavailability studies. Administer 10 mg/kg orally and intravenously, then collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hrs .
- Analytical Validation : Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL. Calculate AUC, Cₘₐₓ, and t₁/₂ to assess metabolic stability .
- Control Groups : Include a vehicle control (e.g., 0.5% carboxymethylcellulose) and a reference drug (e.g., ciprofloxacin for antimicrobial studies) .
Q. How does the nitro group on the benzothiazole ring influence electronic properties and reactivity?
- Methodology :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The nitro group increases electron deficiency, enhancing electrophilic reactivity at the benzothiazole C-2 position .
- Experimental Validation : Conduct Suzuki-Miyaura coupling with arylboronic acids. The nitro group directs substitution to the C-6 position, confirmed by NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
